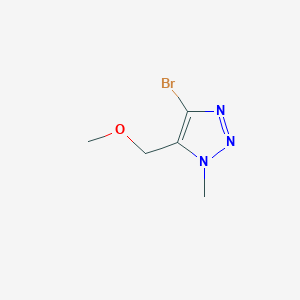![molecular formula C18H18N2O4S B2623231 N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide CAS No. 1203217-52-0](/img/structure/B2623231.png)
N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C17H19NO5 . It is a derivative of thiazole carboxamide . Thiazole carboxamides have been studied for their potential as COX inhibitors .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives, including “N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide”, has been reported . The compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide” can be analyzed using techniques such as 1H, 13C-NMR, IR, and HRMS . The compound’s structure and properties can also be predicted using density functional theory (DFT) analysis .Chemical Reactions Analysis
The chemical reactivity of “N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide” can be evaluated by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide” can be determined using various analytical techniques such as NMR, IR, and HRMS .Scientific Research Applications
Anticancer Activity
This compound has been used in the synthesis of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, which have shown prominent activity against both MCF-7 and A549 cancer cell lines .
Antioxidant Activity
Compounds bearing the 3,4,5-trimethoxybenzyloxy group, including this one, have been synthesized and evaluated for their antioxidant activities .
Antifungal Activity
Some compounds containing the 3,4,5-trimethoxybenzyloxy group have shown promising antifungal activities .
Antiviral Activity
There have been reports on the antiviral activity of compounds containing the 3,4,5-trimethoxybenzyloxy group, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-parasitic Activity
Compounds containing the 3,4,5-trimethoxybenzyloxy group have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-inflammatory and Anti-Alzheimer Activity
These compounds have been associated with anti-inflammatory and anti-Alzheimer properties, thereby expanding their therapeutic scope .
Antidepressant and Anti-migraine Properties
In addition to the above, these compounds have also been associated with antidepressant and anti-migraine properties .
Antihypertensive and Local Anesthetic Activity
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity .
Future Directions
The future directions for the study of “N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide” could include further exploration of its potential as a COX inhibitor , as well as its potential applications in other areas of medicinal chemistry. Further studies could also explore its mechanism of action and potential therapeutic uses.
properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-8-11(9-14(23-2)16(13)24-3)10-19-17(21)18-20-12-6-4-5-7-15(12)25-18/h4-9H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROGDFDKYJDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)
![N-(4-bromophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2623150.png)
![2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2623151.png)

![N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2623153.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623156.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)
![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)


![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)
![methyl N-({1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2623170.png)
